Azetirelin

Description

Properties

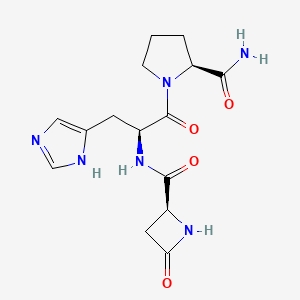

IUPAC Name |

(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-4-oxoazetidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O4/c16-13(23)11-2-1-3-21(11)15(25)10(4-8-6-17-7-18-8)20-14(24)9-5-12(22)19-9/h6-7,9-11H,1-5H2,(H2,16,23)(H,17,18)(H,19,22)(H,20,24)/t9-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGUMUGCONUXFK-DCAQKATOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CC(=O)N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CC(=O)N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241938 | |

| Record name | Azetirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95729-65-0 | |

| Record name | Azetirelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095729650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZETIRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70J5AWG54Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Aza Paternò–Büchi Reaction for Azetidinone Synthesis

The azetidine ring, a critical component of this compound, is synthesized via the aza Paternò–Büchi reaction—a [2+2] photocycloaddition between an imine and an alkene. This method offers stereoselectivity but faces challenges in yield optimization due to competing side reactions. Key steps include:

- Imine Preparation : Substituted imines are derived from aldehydes and primary amines under anhydrous conditions.

- Cycloaddition : UV irradiation (λ = 300–350 nm) initiates the reaction, forming the azetidine ring with moderate to high diastereomeric excess (de = 60–80%).

Recent advancements employ chiral auxiliaries to enhance enantiomeric purity, achieving up to 90% ee in model systems.

Peptide Coupling for Histidyl-Prolinamide Assembly

The azetidinone intermediate is conjugated to L-histidine and L-prolinamide via sequential peptide couplings:

- Azetidinone Activation : The azetidinone-2-carbonyl group is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC).

- Histidine Coupling : L-histidine’s α-amino group reacts with the activated azetidinone, forming a stable amide bond.

- Prolinamide Attachment : The resulting intermediate is coupled to L-prolinamide using similar carbodiimide chemistry.

This stepwise approach ensures regioselectivity, with yields exceeding 70% for each coupling step.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Catalysts and Reagents

- Photoredox Catalysts : Ruthenium bipyridyl complexes improve cycloaddition efficiency under visible light.

- Coupling Agents : DCC/NHS systems are preferred for their low epimerization rates compared to carbonyldiimidazole (CDI).

Industrial-Scale Production

Automated Peptide Synthesis

Large-scale production utilizes solid-phase peptide synthesizers (SPPS) with Fmoc/t-Bu protection strategies. Key parameters include:

Purification Techniques

- Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) resolve this compound from byproducts (purity >98%).

- Crystallization : Ethanol/water mixtures yield the dihydrate form, confirmed by X-ray diffraction.

Analytical Characterization

Spectroscopic Data

| Technique | Key Findings | Source |

|---|---|---|

| NMR (¹H, 13C) | δ 4.32 (azetidine CH₂), δ 7.89 (imidazole H) | |

| Mass Spectrometry | m/z 348.36 [M+H]⁺ | |

| HPLC Retention | t_R = 12.4 min (C18, 40% CH₃CN) |

Chiral Purity Assessment

Circular dichroism (CD) spectra confirm >99% enantiomeric excess, critical for biological activity.

Challenges and Limitations

- Azetidinone Instability : The 4-oxoazetidine ring is prone to ring-opening under acidic conditions, necessitating pH-controlled environments.

- Racemization : Prolinamide’s secondary amine undergoes partial racemization during coupling, mitigated by low-temperature protocols.

- Scalability : Photoreactors for cycloaddition require specialized equipment, increasing production costs.

Chemical Reactions Analysis

Azetirelin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include dicyclohexylcarbodiimide, 2,3,4,5,6-pentafluorophenol, and N,N-dimethylformamide .

Scientific Research Applications

Pharmacokinetics and Bioavailability

Oral Bioavailability Challenges

Azetirelin exhibits poor oral bioavailability due to low intestinal permeability and degradation by gut bacteria. Studies indicate that this compound's absorption from the gastrointestinal tract is significantly hindered by its hydrophilic nature, which limits membrane transport . Additionally, its degradation in the presence of anaerobic bacteria in the distal intestine further complicates its oral administration .

Formulation Enhancements

Research has focused on improving the colonic absorption of this compound. A study demonstrated that coadministration with n-lauryl-β-D-maltopyranoside significantly increased the area under the curve (AUC) for this compound by 8.7 times compared to controls . The development of enteric-coated formulations incorporating this surfactant and citric acid has shown promising results, with bioavailability reaching 43.5% in canine models .

Clinical Applications

Cancer-Related Fatigue

this compound has been investigated for its potential to alleviate cancer-related fatigue. Clinical trials have shown that intravenous administration of TRH (which includes this compound) significantly improves fatigue scores compared to placebo, indicating its efficacy in enhancing quality of life for cancer patients . The mechanism appears to involve modulation of the hypothalamic-pituitary-adrenal (HPA) axis, as evidenced by changes in serum cortisol levels during treatment .

Neurological Disorders

The compound's neuroprotective properties have also been explored. This compound's ability to influence neurotransmitter release and neurotrophic factor expression positions it as a candidate for treating various neurological disorders, including Alzheimer's disease and depression. However, more extensive clinical trials are necessary to establish its safety and efficacy in these contexts.

Case Studies

Mechanism of Action

Azetirelin exerts its effects by acting as a thyrotropin-releasing hormone agonist. It enhances central cholinergic neurotransmission, which is crucial for cognitive functions. The molecular targets and pathways involved include the thyrotropin-releasing hormone receptor (TRHR) and the central dopaminergic system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetirelin belongs to a class of TRH analogues, including taltirelin , montirelin , posatirelin , and MeTRH [(3-methyl-His²)TRH]. Below is a comparative analysis based on structural, pharmacokinetic, and therapeutic properties:

Table 1: Comparative Analysis of this compound and TRH Analogues

Key Findings:

Structural Modifications :

- This compound’s structure retains TRH’s core but lacks lipophilic groups, contributing to its low k'IAM value (0.234 vs. 1.028 for montirelin) . This reduces membrane permeability but enhances solubility .

- Taltirelin’s cyclic structure and montirelin’s methylated His residue improve metabolic stability compared to this compound .

Pharmacokinetic Challenges: this compound’s oral absorption is hindered by passive diffusion and gut bacterial degradation (evidenced by 1.9-fold higher exposure in antibiotic-treated rodents) . Formulation strategies (e.g., LM + citric acid) mitigate this compound’s degradation, whereas other analogues like posatirelin were discontinued due to insurmountable bioavailability issues .

Therapeutic Potential: Taltirelin’s approval highlights the viability of TRH analogues in treating spinocerebellar degeneration, but this compound’s experimental status reflects ongoing optimization challenges . Montirelin’s discontinuation underscores the balance required between lipophilicity and toxicity, a hurdle this compound avoids through targeted formulation .

Biological Activity

Azetirelin is a synthetic analogue of thyrotropin-releasing hormone (TRH) that has garnered interest due to its potential therapeutic applications, particularly in the context of gastrointestinal absorption and metabolic stability. This article delves into the biological activity of this compound, highlighting its mechanisms of action, absorption characteristics, and relevant case studies.

This compound functions primarily by binding to TRH receptors in the central nervous system (CNS), which stimulates the release of thyroid-stimulating hormone (TSH) and prolactin. The structural modifications in this compound compared to native TRH enhance its resistance to enzymatic degradation, thus prolonging its biological activity. Research indicates that this compound exhibits a higher affinity for TRH receptors, contributing to its efficacy in various therapeutic contexts .

Absorption Characteristics

Bioavailability Challenges

The oral bioavailability of this compound is notably low due to its susceptibility to degradation in the gastrointestinal (GI) tract. Studies have shown that this compound is stable against peptide hydrolases but undergoes significant degradation when exposed to cecal contents under anaerobic conditions . This degradation limits its effectiveness when administered orally, necessitating the development of strategies to enhance absorption.

Enhancement Strategies

Research has focused on various methods to improve the intestinal absorption of this compound:

- Use of Absorption Enhancers : The co-administration of nonionic surfactants such as n-lauryl-beta-maltopyranoside (LM) has been shown to significantly enhance the absorption profile of this compound. In rat models, the combination of LM with this compound resulted in an 8.7-fold increase in area under the curve (AUC) for drug absorption .

- Formulation Modifications : The development of enteric-coated formulations containing LM and citric acid has been explored to protect this compound from degradation in the upper GI tract. This formulation demonstrated a bioavailability improvement from 14.9% to 43.5% compared to standard capsules .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity and pharmacokinetics of this compound:

- Metabolism Studies : A study evaluated the metabolism of this compound using fecal suspensions from rats, dogs, and humans. The findings indicated that bacterial metabolism significantly influences the absorption of this compound, with pH-dependent breakdown observed in anaerobic conditions .

- In Vivo Studies : Research involving antibiotic-pretreated rats showed sustained plasma levels of this compound post-oral administration, suggesting that controlling luminal pH could mitigate degradation by intestinal bacteria .

- Pharmacokinetic Analysis : Studies utilizing intravenous and hepatoportal vein injections revealed that hepatic first-pass metabolism plays a minimal role in the drug's overall pharmacokinetics, indicating that oral administration strategies must focus on enhancing intestinal absorption rather than overcoming hepatic metabolism .

Summary Table: Key Findings on this compound

Q & A

Q. How can researchers ensure transparency and reproducibility in this compound studies?

- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Deposit raw data in repositories (Zenodo, Figshare).

- Publish detailed protocols on platforms like Protocols.io .

- Use electronic lab notebooks (ELNs) for real-time documentation.

Peer review of datasets and independent replication studies are encouraged .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.